Calculated Physicochemical Properties and Synthetic Utility of 7-Bromo-1,5-dichloroisoquinoline in MALT1 Inhibitor Development
Calculated Physicochemical Properties and Synthetic Utility of 7-Bromo-1,5-dichloroisoquinoline in MALT1 Inhibitor Development
Here is an in-depth technical guide analyzing the calculated physicochemical properties and synthetic utility of 7-Bromo-1,5-dichloroisoquinoline.
Executive Summary
In the landscape of modern oncology drug discovery, rigid, highly functionalized bicyclic scaffolds are critical for achieving target selectivity. 7-Bromo-1,5-dichloroisoquinoline (Molecular Formula: C9H4BrCl2N) is a prime example of such a scaffold. Its primary utility lies in the synthesis of tricyclic derivative inhibitors targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1)[1]. MALT1 is a critical paracaspase and scaffolding protein in the NF-κB signaling pathway, making it a highly sought-after therapeutic target for activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and BTK-resistant chronic lymphocytic leukemia (CLL)[1],[2].
Understanding the calculated physicochemical properties of this intermediate is essential, as its heavily halogenated nature dictates the downstream synthetic strategy and influences the lipophilic ligand efficiency (LLE) of the final drug candidates.
Calculated Physicochemical Properties & Molecular Descriptors
The addition of three heavy halogens (one bromine, two chlorines) to the isoquinoline core profoundly impacts the molecule's electron density, lipophilicity, and steric profile.
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Lipophilicity (LogP): The predicted XLogP is approximately 4.4[3]. The high lipophilicity is driven by the hydrophobic halogen atoms. In the context of MALT1 inhibitors, high lipophilicity in this region of the molecule is often required to occupy the deep, hydrophobic pockets of the MALT1 allosteric or active sites[2].
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Topological Polar Surface Area (TPSA): Calculated at 12.89 Ų[4]. The low TPSA is due to the presence of only a single hydrogen bond acceptor (the sp2 nitrogen of the isoquinoline ring) and zero hydrogen bond donors. This low polarity suggests excellent passive membrane permeability, a trait that is often carried over to the final synthesized inhibitor.
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Electronic Effects: The 1,5-dichloro and 7-bromo substitutions strongly deactivate the isoquinoline ring. This electron withdrawal makes the C1-position highly susceptible to nucleophilic aromatic substitution (SNAr), while the C7-bromo acts as an ideal vector for transition-metal-catalyzed cross-coupling.
Table 1: Summary of Calculated Physicochemical Properties
| Property | Calculated Value | Causality / Implication in Drug Design |
| Molecular Formula | C9H4BrCl2N | Highly halogenated core provides multiple orthogonal vectors for functionalization. |
| Monoisotopic Mass | 274.8904 Da | Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5[3]. |
| Predicted XLogP | 4.4 | High lipophilicity drives hydrophobic interactions in target binding pockets[3]. |
| TPSA | 12.89 Ų | Low polar surface area ensures high membrane permeability[4]. |
| H-Bond Donors | 0 | Prevents non-specific aqueous solvation, increasing target affinity. |
| H-Bond Acceptors | 1 | The isoquinoline nitrogen can act as a weak H-bond acceptor. |
| Rotatable Bonds | 0 | Rigid bicyclic system minimizes the entropic penalty upon target binding. |
Computational Workflow for Property Prediction
As an application scientist, relying solely on database lookups is insufficient for rigorous drug design. Below is the self-validating protocol for calculating and verifying these properties using Density Functional Theory (DFT) and Cheminformatics tools.
Protocol 1: In Silico Property Calculation
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Ligand Preparation: Input the SMILES string (C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)Cl)[3] into a molecular editor (e.g., Maestro or MOE). Generate a 3D conformation using the OPLS4 force field. Causality: Standard 2D-to-3D conversions often misjudge the steric clash between the peri-positions (C4 and C5) in heavily substituted naphthalenes/isoquinolines; a robust force field ensures accurate bond lengths for the bulky halogens.
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Quantum Mechanical Optimization: Submit the 3D structure to a DFT optimization (B3LYP/6-31G**) to calculate the exact electrostatic potential (ESP) map. Causality: The highly electron-withdrawing nature of the halogens significantly depletes electron density from the isoquinoline core. This must be accurately modeled to predict SNAr reactivity at the C1 position.
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Property Derivation: Utilize QSAR models to derive XLogP and TPSA.
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Validation Step: Compare the calculated monoisotopic mass against the theoretical exact mass (274.8904 Da)[3]. If the mass deviates, it indicates an isotopic anomaly or protonation state error introduced during structure generation, invalidating the run.
Synthetic Utility and Mechanistic Pathways
7-Bromo-1,5-dichloroisoquinoline is a highly functionalized intermediate synthesized via a Sandmeyer reaction from 7-bromo-1-chloroisoquinolin-5-amine[5]. Once synthesized, it serves as the foundational scaffold for complex tricyclic MALT1 inhibitors, such as pyrazole carboxamide derivatives[5].
Synthetic workflow and therapeutic application of 7-Bromo-1,5-dichloroisoquinoline.
Experimental Validation Protocols
To ensure the integrity of the synthesized 7-Bromo-1,5-dichloroisoquinoline prior to downstream cross-coupling, the following self-validating experimental protocol must be executed.
Protocol 2: Synthesis and Analytical Validation
Step 1: Diazotization Dissolve 7-bromo-1-chloroisoquinolin-5-amine (approx. 9.81 mmol) in 30 mL of concentrated hydrochloric acid[5]. Cool the reaction vessel to strictly 0 °C. Causality: Maintaining 0 °C is non-negotiable; diazonium salts are highly unstable and will spontaneously decompose into phenols via reaction with water at elevated temperatures, destroying the yield. Concentrated HCl is chosen because it provides both the acidic medium for diazotization and the high concentration of chloride counterions needed for the subsequent substitution.
Step 2: Reagent Addition Slowly add sodium nitrite (19.62 mmol) dropwise while maintaining the temperature at 0 °C. Stir for 1 hour to ensure complete conversion to the diazonium intermediate[5].
Step 3: Halogenation Introduce cuprous chloride (CuCl, 19.62 mmol) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours[5]. Causality: CuCl acts as a single-electron transfer catalyst, initiating the radical-mediated decomposition of the diazonium species and trapping the resulting aryl radical with a chlorine atom to yield the 1,5-dichloro product.
Step 4: Quenching and Extraction Filter the mixture and carefully neutralize the filtrate to pH 7 using 10 M sodium hydroxide[5]. Causality: Neutralization prevents the acidic degradation of the product and ensures the isoquinoline nitrogen is deprotonated, partitioning the product entirely into the organic phase. Extract with dichloromethane (3 × 50 mL), dry over anhydrous sodium sulfate, and concentrate.
Step 5: Purification and Self-Validation Purify the crude residue via silica gel column chromatography (Yield: ~40.7%)[5]. Validation Criteria:
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LC-MS: The purified product must exhibit a mass-to-charge ratio (m/z) of 276[M+1] in positive Electrospray Ionization (ESI) mode, corresponding to the protonated adduct of the major isotope[1],[5].
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Isotopic Pattern: Due to the presence of one bromine and two chlorines, the mass spectrum must display a characteristic, complex isotopic multiplet (M, M+2, M+4, M+6) validating the exact halogenation state of the scaffold. If this distinct isotopic signature is absent, the Sandmeyer chlorination failed, and the batch must be discarded.
References
- PubChemLite - 7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N). Université du Luxembourg.
- WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof. Google Patents (WIPO).
- 1698026-36-6 | 7-Bromo-1,6-dichloroisoquinoline. ChemScene.
- MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies. Journal of Medicinal Chemistry - ACS Publications.
- Patent Extract - 7-bromo-1,5-dichloroisoquinoline Synthesis. Googleapis.com.
Sources
- 1. WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 7-bromo-1,5-dichloroisoquinoline (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
